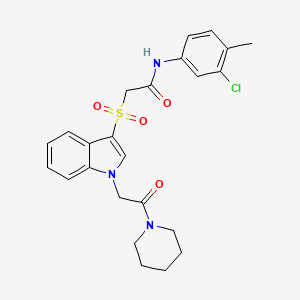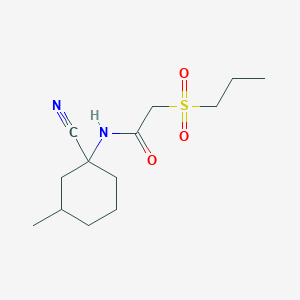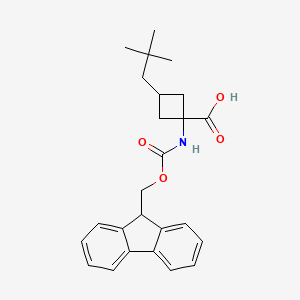
N-cyclopentyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to interact with specific biological targets, making it a valuable tool for investigating various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its ability to bind to specific biological targets and modulate their activity. For example, this compound has been shown to interact with voltage-gated ion channels, leading to changes in membrane potential and cellular excitability. Additionally, N-cyclopentyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been shown to inhibit the activity of various enzymes, such as proteases and kinases, which are involved in a wide range of biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide depend on the specific biological target that it interacts with. For example, this compound has been shown to modulate the activity of ion channels, leading to changes in membrane potential and cellular excitability. Additionally, N-cyclopentyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been shown to inhibit the activity of various enzymes, which can have downstream effects on a wide range of biological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclopentyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide in lab experiments is its ability to interact with specific biological targets, making it a valuable tool for investigating various biochemical and physiological processes. However, there are also limitations to using this compound, such as its potential toxicity and the difficulty of synthesizing it in large quantities.
Future Directions
There are numerous future directions for research involving N-cyclopentyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide. One potential area of focus is the development of new synthetic methods for producing this compound, which could make it more accessible for researchers. Additionally, further studies are needed to investigate the specific biological targets and mechanisms of action of N-cyclopentyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, which could lead to new insights into various disease processes. Finally, there is also potential for the development of new therapeutic agents based on the structure of N-cyclopentyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, which could have applications in the treatment of various diseases.
Synthesis Methods
The synthesis of N-cyclopentyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of cyclopentylamine with 3-(o-tolyl)-1,2,4-thiadiazol-5-thiol, followed by the addition of acetic anhydride. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Scientific Research Applications
N-cyclopentyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been used in a wide range of scientific research applications, including the study of neurological disorders, cancer, and infectious diseases. This compound has been shown to interact with specific biological targets, such as ion channels and enzymes, making it a valuable tool for investigating the underlying mechanisms of various diseases.
properties
IUPAC Name |
N-cyclopentyl-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2/c1-11-6-2-5-9-13(11)15-18-16(22-19-15)21-10-14(20)17-12-7-3-4-8-12/h2,5-6,9,12H,3-4,7-8,10H2,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZDGCTXHPAISZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2403622.png)
![3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2403624.png)
![4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2403625.png)
![naphthalen-1-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2403626.png)



![N-(3,4-diethoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2403631.png)


amine dihydrochloride](/img/no-structure.png)
